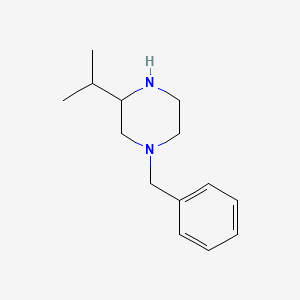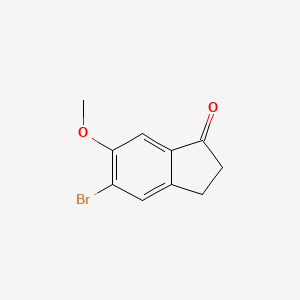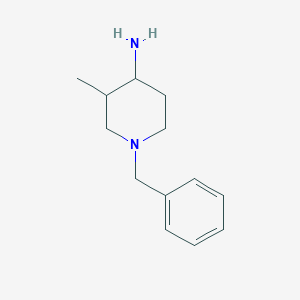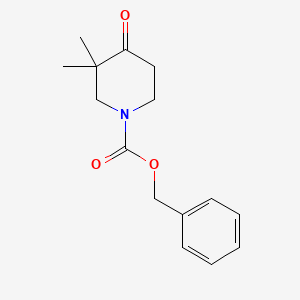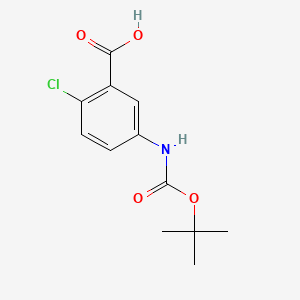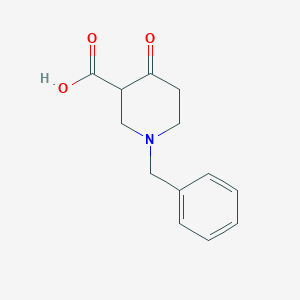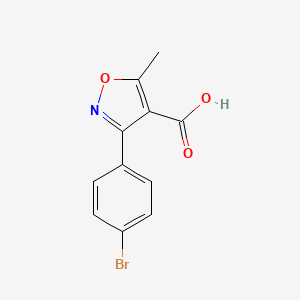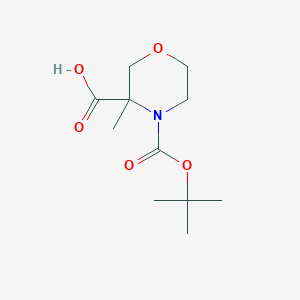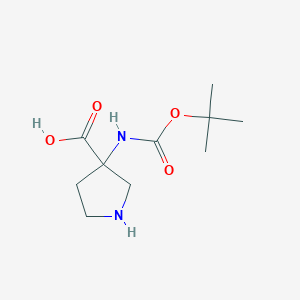![molecular formula C7H6BrN3 B1344172 5-ブロモ-2-メチル-3H-イミダゾ[4,5-b]ピリジン CAS No. 219762-28-4](/img/structure/B1344172.png)
5-ブロモ-2-メチル-3H-イミダゾ[4,5-b]ピリジン
概要
説明
5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring systemThe presence of a bromine atom and a methyl group on the imidazo[4,5-b]pyridine scaffold imparts unique chemical properties that make it a valuable intermediate in organic synthesis .
科学的研究の応用
5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of complex organic molecules.
作用機序
Target of Action
Imidazo[4,5-b]pyridine derivatives are known to interact with various biological targets, including gaba a receptors, aromatase, and angiotensin ii receptors .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to exert their effects through various mechanisms, such as allosteric modulation of gaba a receptors, inhibition of aromatase, and antagonism of angiotensin ii receptors .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence several cellular pathways, including gabaergic neurotransmission, estrogen biosynthesis, and the renin-angiotensin system .
Pharmacokinetics
One study on a related imidazo[4,5-b]pyridine-based kinase inhibitor reported high human liver microsomal stability .
Result of Action
Imidazo[4,5-b]pyridine derivatives are known to have various biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory effects .
生化学分析
Biochemical Properties
5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways . The interaction of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine with these enzymes often results in the inhibition or activation of their catalytic activities, thereby influencing downstream signaling events. Additionally, this compound can bind to specific protein domains, such as SH2 and SH3 domains, which are involved in protein-protein interactions and signal transduction .
Cellular Effects
The effects of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation, differentiation, and survival . Moreover, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, thereby inhibiting or activating their catalytic activities . For example, 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing the phosphorylation of downstream substrates . Additionally, this compound can interact with DNA and RNA molecules, influencing gene expression and protein synthesis . These interactions can lead to changes in cellular processes, such as cell cycle progression, apoptosis, and metabolic regulation.
Temporal Effects in Laboratory Settings
The temporal effects of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine, resulting in the formation of degradation products that may have different biochemical properties . Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine at different dosages have been studied in animal models to determine its therapeutic potential and toxicity . At low to moderate doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities, by modulating specific signaling pathways and gene expression . At high doses, 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites in these organs . These findings highlight the importance of optimizing the dosage of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and clearance from the body . This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate their excretion . The metabolic pathways of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which play a crucial role in its cellular uptake and efflux . Additionally, 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine can bind to plasma proteins, such as albumin, which can influence its distribution and bioavailability . The localization and accumulation of this compound in specific tissues and organs can impact its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . For example, 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine can be phosphorylated or acetylated, which can direct its localization to the nucleus, where it can interact with DNA and transcription factors . The subcellular localization of this compound can influence its ability to modulate cellular processes and exert its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine typically involves the condensation of 2,3-diaminopyridine with a suitable carbonyl compound, followed by bromination. One common method involves the reaction of 2,3-diaminopyridine with methylglyoxal under acidic conditions to form the imidazo[4,5-b]pyridine core, which is then brominated using bromine or N-bromosuccinimide (NBS) to yield the desired product .
Industrial Production Methods
Industrial production of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and phase transfer catalysis to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process .
化学反応の分析
Types of Reactions
5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are used in coupling reactions.
Major Products
Substitution: Products include 5-amino-2-methyl-3H-imidazo[4,5-b]pyridine and 5-thio-2-methyl-3H-imidazo[4,5-b]pyridine.
Oxidation: Products include 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine N-oxide.
Coupling: Products include various biaryl derivatives.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 5-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine
- 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
- 5-Iodo-2-methyl-3H-imidazo[4,5-b]pyridine
Uniqueness
5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and biological activity. The bromine atom allows for further functionalization through substitution reactions, while the methyl group can influence the compound’s electronic properties and steric interactions .
特性
IUPAC Name |
5-bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-9-5-2-3-6(8)11-7(5)10-4/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMQBOUOVYZIMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625350 | |
| Record name | 5-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219762-28-4 | |
| Record name | 5-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
